molecular formula C7H11BrN2O B12992193 3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol

3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol

Cat. No.: B12992193
M. Wt: 219.08 g/mol
InChI Key: OFXIYXXRVYMDKK-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)butan-2-ol is a chemical compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a bromine atom and a butanol side chain, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol typically involves the reaction of 4-bromo-1H-pyrazole with butan-2-ol under controlled conditions. One common method involves the use of a strong base reagent in an organic solvent, followed by heating to a specific temperature range (60-85°C) and maintaining the reaction for several hours . The reaction conditions are mild and do not require extreme temperatures or pressures, making it a feasible process for laboratory and industrial settings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as the preparation of intermediates, purification, and quality control to ensure the final product meets the required specifications. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-(4-bromo-1H-pyrazol-1-yl)butan-2-one, while substitution of the bromine atom can produce various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • **4-Bromo-

Properties

Molecular Formula

C7H11BrN2O

Molecular Weight

219.08 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)butan-2-ol

InChI

InChI=1S/C7H11BrN2O/c1-5(6(2)11)10-4-7(8)3-9-10/h3-6,11H,1-2H3

InChI Key

OFXIYXXRVYMDKK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)O)N1C=C(C=N1)Br

Origin of Product

United States

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